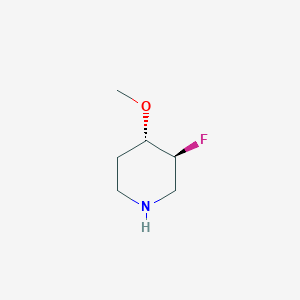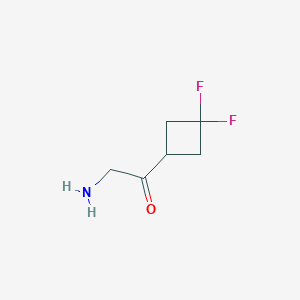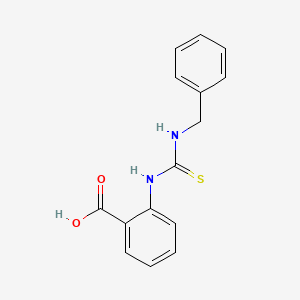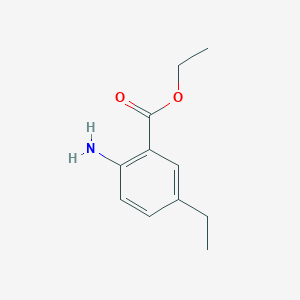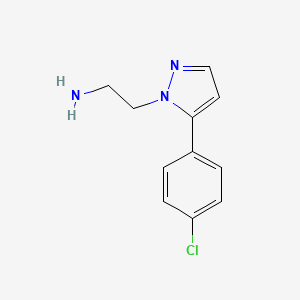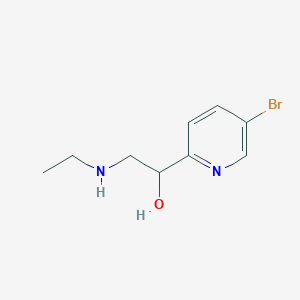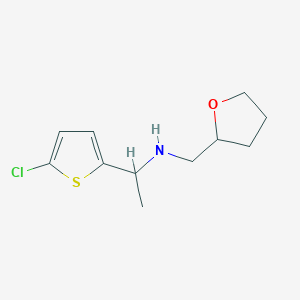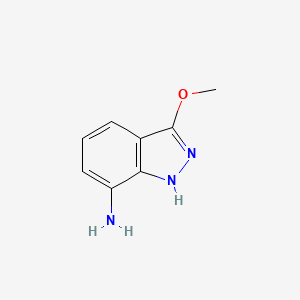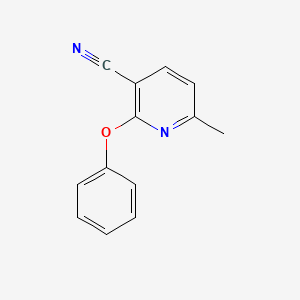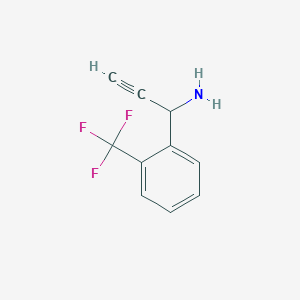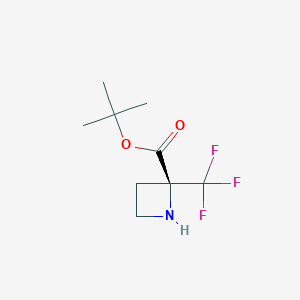![molecular formula C6H12ClN B13011071 2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-Azabicyclo[221]heptane hydrochloride is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a seven-membered ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Azabicyclo[2.2.1]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by catalytic hydrogenation to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of (1S)-2-Azabicyclo[2.2.1]heptane hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production. Continuous flow reactors and automated systems are often employed to maintain consistency and quality in large-scale production.
Types of Reactions:
Oxidation: (1S)-2-Azabicyclo[2.2.1]heptane hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into various reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, reacting with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines, alkanes.
Substitution: Substituted amines, amides.
Wissenschaftliche Forschungsanwendungen
(1S)-2-Azabicyclo[2.2.1]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-2-Azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in functional groups.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size and structure.
Uniqueness: (1S)-2-Azabicyclo[221]heptane hydrochloride is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H12ClN |
|---|---|
Molekulargewicht |
133.62 g/mol |
IUPAC-Name |
(1S)-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-5(1)4-7-6;/h5-7H,1-4H2;1H/t5?,6-;/m0./s1 |
InChI-Schlüssel |
YHUFGQLJZGRCCX-PQAGPIFVSA-N |
Isomerische SMILES |
C1CC2C[C@H]1NC2.Cl |
Kanonische SMILES |
C1CC2CC1CN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010988.png)

